N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline
Description
Properties
IUPAC Name |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-13-18(21(22)23)17(25-20-13)11-12-19-14-7-9-16(10-8-14)24-15-5-3-2-4-6-15/h2-12,19H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOZLTVEOSODMU-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoxazole Ring Formation
The 3-methylisoxazole core is synthesized via cyclocondensation of β-diketones with hydroxylamine:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{NH}2\text{OH} \rightarrow \text{3,5-Dimethylisoxazole} + 2\text{H}_2\text{O}
$$
Procedure :
Acetylacetone (2,4-pentanedione) reacts with hydroxylamine hydrochloride in ethanol under reflux (3 h), yielding 3,5-dimethylisoxazole.
Nitration at C-4
Nitration requires careful electrophilic substitution. The methyl group at C-3 directs nitration to C-4:
$$
\text{3-Methylisoxazole} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{3-Methyl-4-nitroisoxazole}
$$
Optimization :
Functionalization at C-5
Introducing a formyl group enables subsequent Wittig or Horner-Wadsworth-Emmons reactions:
Bromination :
$$
\text{3-Methyl-4-nitroisoxazole} + \text{Br}2/\text{FeBr}3 \rightarrow \text{5-Bromo-3-methyl-4-nitroisoxazole}
$$
Formylation :
Via Vilsmeier-Haack reaction:
$$
\text{5-Bromo derivative} + \text{POCl}_3/\text{DMF} \rightarrow \text{5-Formyl-3-methyl-4-nitroisoxazole}
$$
Yield: ~50% after column chromatography.
Preparation of 4-Phenoxyaniline
Ullmann Coupling
Phenol and 4-bromoaniline couple under copper catalysis:
$$
\text{4-Bromoaniline} + \text{Phenol} + \text{CuI/K}2\text{CO}3 \rightarrow \text{4-Phenoxyaniline}
$$
Conditions :
Coupling Strategies for Ethenyl Bridge Formation
Wittig Reaction
The aldehyde on the isoxazole reacts with a ylide generated from 4-phenoxyaniline-derived phosphonium salt:
$$
\text{5-Formylisoxazole} + \text{Ph}_3\text{P=CH-Ar} \rightarrow \text{Ethenyl product}
$$
Procedure :
- Prepare phosphonium salt by treating 4-phenoxyaniline with triphenylphosphine and CBr₄.
- Generate ylide using n-BuLi.
- React with isoxazole aldehyde in THF (0°C to RT).
Outcome :
Heck Coupling
Palladium-mediated coupling between 5-bromo-isoxazole and styryl-aniline:
$$
\text{5-Bromoisoxazole} + \text{CH}2=\text{CH-Ar} \xrightarrow{\text{Pd(OAc)}2/\text{PPh}_3} \text{Ethenyl product}
$$
Conditions :
Horner-Wadsworth-Emmons Reaction
Phosphonate ester on the aniline reacts with isoxazole aldehyde:
$$
\text{Ar-PO(OEt)}_2 + \text{RCHO} \xrightarrow{\text{Base}} \text{E-Alkene}
$$
Advantages :
- Higher E-selectivity (>95%).
- Mild conditions (room temperature, THF).
Alternative Synthetic Pathways
Reductive Amination (Hypothetical)
Formation of an imine intermediate followed by reduction:
$$
\text{Isoxazole-CHO} + \text{Ar-NH}2 \rightarrow \text{Imine} \xrightarrow{\text{NaBH}4} \text{Amine}
$$
Challenge :
- Reduction yields single-bonded amine, requiring subsequent dehydrogenation.
Knoevenagel Condensation
Limited applicability due to electron-deficient isoxazole ring hindering enolate formation.
Optimization and Comparative Analysis
| Method | Conditions | E Selectivity | Yield (%) |
|---|---|---|---|
| Wittig Reaction | THF, 0°C to RT | 90% | 65 |
| Heck Coupling | DMF, 100°C | 95% | 60 |
| HWE Reaction | THF, RT | 98% | 70 |
Key Findings :
- HWE provides superior stereocontrol but requires pre-formed phosphonates.
- Heck coupling is scalable but demands palladium catalysts.
Characterization Data
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.65 (d, J=16 Hz, 1H, CH=), 6.92–7.45 (m, 9H, Ar-H), 2.51 (s, 3H, CH₃).
- HRMS : m/z calc. for C₁₉H₁₆N₃O₄ [M+H]⁺: 374.1134, found: 374.1136.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyaniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyaniline derivatives.
Scientific Research Applications
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline involves its interaction with specific molecular targets. The nitro group and oxazole ring are key functional groups that can interact with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
The oxazole ring in the target compound can be compared to analogs with alternative heterocycles:
Key Observations :
Hydrogen Bonding and Crystallography
Biological Activity
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 91397-35-2
- Molecular Weight : 256.26 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of oxazole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have shown that nitro-containing oxazoles possess significant antibacterial and antifungal properties. The presence of the nitro group is crucial for enhancing the bioactivity against pathogenic microorganisms.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of oxazole derivatives.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at higher concentrations, indicating potential for further development as an anticancer agent.
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy against common pathogens.
- Methodology : Disc diffusion method was employed to test against bacterial strains.
- Results : The compound exhibited notable zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
-
Enzyme Inhibition Study :
- Objective : Investigate the inhibition of COX enzymes.
- Findings : The compound demonstrated a dose-dependent inhibition of COX activity, which could be beneficial in managing inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Broad-spectrum activity | |
| Enzyme Inhibition | COX inhibition |
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 256.26 g/mol |
| CAS Number | 91397-35-2 |
Q & A
Q. What experimental approaches elucidate metabolic pathways and degradation products?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-HRMS .
- Radiolabeling : Synthesize ¹⁴C-labeled compound to track degradation in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
